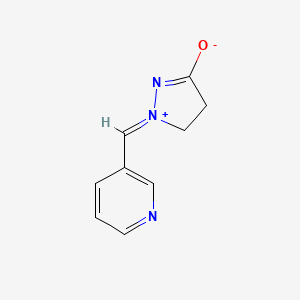

(2E)-2-(pyridin-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

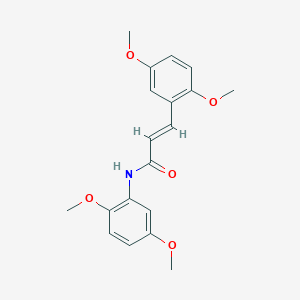

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, as well as the double bond connecting them. The presence of nitrogen in the rings would likely result in the compound having some degree of polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine and pyrazole rings, as well as the double bond between them. These features could potentially make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the rings would likely result in the compound having some degree of polarity, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Coordination Chemistry and Luminescent Materials

A study by Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005). This underscores the versatility of pyridine and pyrazole-based ligands in creating functional materials for advanced applications.

Catalysis

A significant application in catalysis is demonstrated by Ojwach, Guzei, and Darkwa (2009), who explored (pyrazol-1-ylmethyl)pyridine palladium complexes for the activation of small molecules and their potential in ethylene oligomerization to produce branched polyethylene, although with low catalytic activity (Ojwach, Guzei, & Darkwa, 2009).

Material Science

In material science, Huang et al. (2013) synthesized Pt(II) complexes with pyridinyl pyrazolate chelates, showing potential in mechanoluminescent and efficient white OLEDs, marking a step forward in the development of advanced luminescent materials (Huang et al., 2013).

Metallopolymers

Zhu and Holliday (2010) reported on the electropolymerization of a Ruthenium(II) bis(pyrazolyl)pyridine complex, leading to the formation of a novel conducting metallopolymer, which is a clear indication of the utility of these complexes in creating new polymeric materials with electrical conductivity (Zhu & Holliday, 2010).

Polymerization Catalysts

Benade, Ojwach, Obuah, Guzei, and Darkwa (2011) utilized divalent iron, cobalt, and nickel complexes of (pyrazol-1-ylmethyl)pyridine as catalysts for the vinyl-addition polymerization of norbornene, producing polymers with high molecular weights and narrow distributions, showcasing the catalytic capabilities of these complexes (Benade et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

(2E)-2-(pyridin-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-3-5-12(11-9)7-8-2-1-4-10-6-8/h1-2,4,6-7H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGLINIBWNUFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](=CC2=CN=CC=C2)N=C1[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/[N+](=C\C2=CN=CC=C2)/N=C1[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)

![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)